

physicochemical properties of tert-Butyl (3-iodophenyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (3-iodophenyl)carbamate*

Cat. No.: *B119290*

[Get Quote](#)

In-Depth Technical Guide to **tert-Butyl (3-iodophenyl)carbamate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **tert-Butyl (3-iodophenyl)carbamate**. The information is curated for researchers in organic chemistry, medicinal chemistry, and drug development.

Core Physicochemical Properties

tert-Butyl (3-iodophenyl)carbamate, with the CAS Number 143390-49-2, is a halogenated aromatic carbamate. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

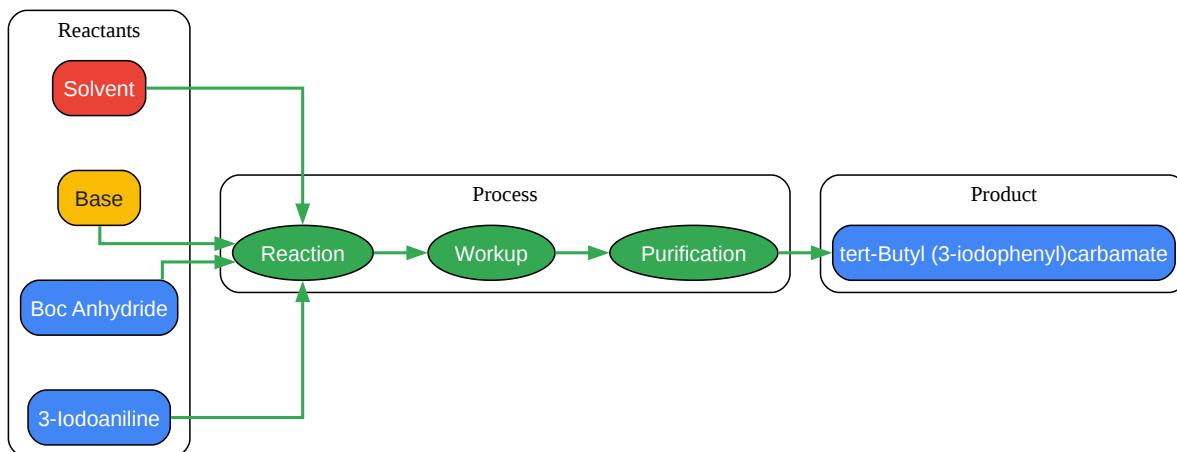
Property	Value	Source
Molecular Formula	$C_{11}H_{14}INO_2$	[1] [2]
Molecular Weight	319.14 g/mol	[1] [2] [3]
Physical State	White to light yellow solid or oil	[2]
Melting Point	71-75 °C	[2]
Boiling Point	303.5 ± 25.0 °C (Predicted)	[2]
Solubility	Soluble in dichloromethane and ethyl acetate.	[2]
pKa	13.30 ± 0.70 (Predicted)	[2]

Synthesis and Purification

The synthesis of **tert-Butyl (3-iodophenyl)carbamate** is typically achieved through the protection of the amino group of 3-iodoaniline using a tert-butyloxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for protecting amines.

Experimental Protocol: Synthesis of **tert-Butyl (3-iodophenyl)carbamate**

This protocol describes a general method for the synthesis of **tert-Butyl (3-iodophenyl)carbamate** from 3-iodoaniline.


Materials:

- 3-iodoaniline
- Di-tert-butyl dicarbonate (Boc_2O) or tert-Butyl chloroformate
- A suitable base (e.g., triethylamine or potassium carbonate)
- Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
- Deionized water

- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-iodoaniline in the chosen anhydrous solvent.
- Addition of Base: Add the base to the solution and stir.
- Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or 0 °C.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

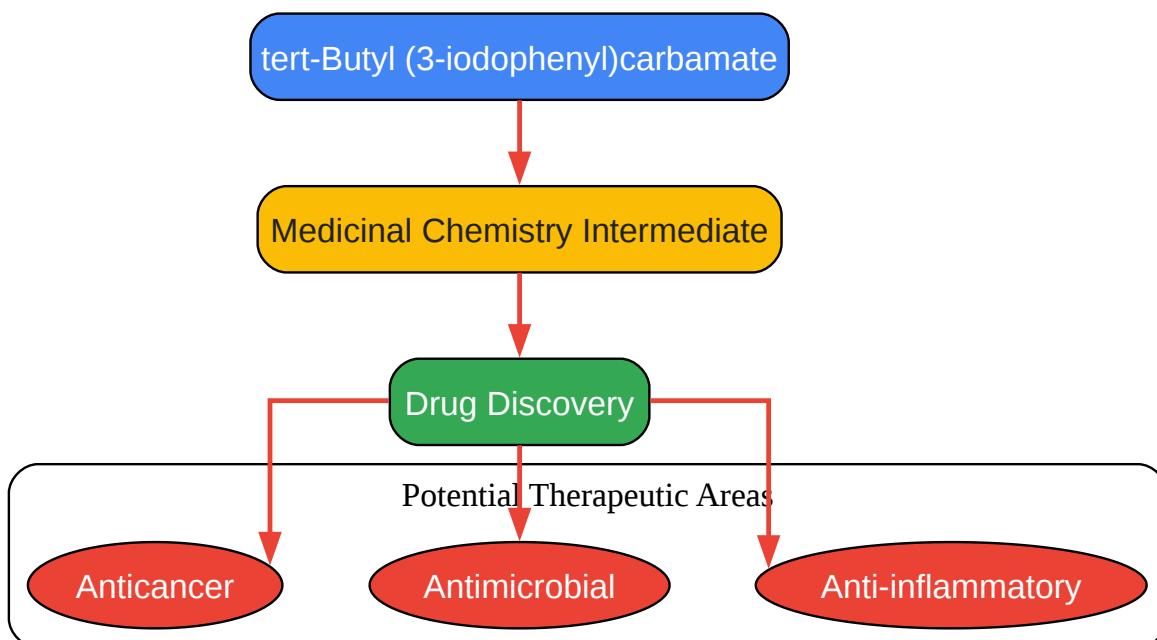
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **tert-Butyl (3-iodophenyl)carbamate**.

Spectroscopic Data

While specific spectra for **tert-Butyl (3-iodophenyl)carbamate** are not readily available in the searched literature, data for structurally similar compounds can provide an expected profile.

- **¹H NMR:** The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. Aromatic protons will appear in the region of 7-8 ppm. The N-H proton will likely appear as a broad singlet.
- **¹³C NMR:** The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield. Aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the iodine atom being significantly shifted.


- IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching of the carbamate group around $1700\text{-}1730\text{ cm}^{-1}$. An N-H stretching vibration should be visible around $3300\text{-}3400\text{ cm}^{-1}$.

Biological Activity and Potential Applications

Carbamate derivatives are known to exhibit a wide range of biological activities, and as such, **tert-Butyl (3-iodophenyl)carbamate** holds potential for investigation in several areas of drug discovery and development.

- Medicinal Chemistry: Carbamates are integral to many pharmaceuticals due to their ability to act as enzyme inhibitors or receptor modulators. The iodophenyl moiety can participate in halogen bonding, potentially enhancing binding affinity to biological targets.^[3] This compound can serve as a key intermediate in the synthesis of more complex, biologically active molecules.
- Potential Therapeutic Areas: Based on the activities of similar carbamate-containing compounds, potential areas of investigation for derivatives of **tert-Butyl (3-iodophenyl)carbamate** include:
 - Anticancer agents: Many carbamate derivatives have been explored for their cytotoxic effects against various cancer cell lines.
 - Antimicrobial agents: The carbamate functional group is present in some antimicrobial drugs.
 - Anti-inflammatory agents: Some carbamates have demonstrated anti-inflammatory properties.

Currently, there is no specific information available in the searched literature detailing the involvement of **tert-Butyl (3-iodophenyl)carbamate** in any particular signaling pathways. Further biological evaluation is required to elucidate its specific mechanism of action and therapeutic potential.

[Click to download full resolution via product page](#)

Caption: Potential applications of **tert-Butyl (3-iodophenyl)carbamate**.

Safety Information

Detailed safety information for **tert-Butyl (3-iodophenyl)carbamate** is not readily available. However, based on its structure as a halogenated aromatic compound, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be prevented.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 143390-49-2|tert-Butyl (3-iodophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. Buy tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate (EVT-13638147) [evitachem.com]
- To cite this document: BenchChem. [physicochemical properties of tert-Butyl (3-iodophenyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119290#physicochemical-properties-of-tert-butyl-3-iodophenyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com